molecular formula C11H17Br B8362528 1-Bromotricyclo[4.3.1.12,5]undecane

1-Bromotricyclo[4.3.1.12,5]undecane

Cat. No. B8362528
M. Wt: 229.16 g/mol
InChI Key: HDBJTVLEJFPSFF-UHFFFAOYSA-N
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Patent
US04168389

Procedure details

To 20 ml (387 m mole) of liquid bromine was added 10 g (48 m mole) of tricyclo[4.3.1.12,5 ]undecane and the resulting mixture was stirred at room temperature for 17 hours. To a cooled saturated sodium hydrogen sulfite solution was added dropwise with stirring the reaction mixture to remove excess bromine. This aqueous solution was extracted twice with a portion of 200 ml of carbon tetrachloride, and the extract was dried over magnesium sulfate. The carbon tetrachloride was evaporated to obtain 19 g of the residue, which was distilled under reduced pressure, and the fraction having a boiling point of 96° to 98° C./2 mmHg was collected. This was a colorless crystalline material having a melting point of 57.5° to 58.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tricyclo[4.3.1.12,5 ]undecane
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]12[CH2:12][CH:8]([CH2:9][CH2:10][CH2:11]1)[CH:7]1[CH2:13][CH:4]2[CH2:5][CH2:6]1.S([O-])(O)=O.[Na+]>>[Br:1][C:3]12[CH2:12][CH:8]([CH2:9][CH2:10][CH2:11]1)[CH:7]1[CH2:13][CH:4]2[CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
tricyclo[4.3.1.12,5 ]undecane
Quantity
10 g
Type
reactant
Smiles
C12C3CCC(C(CCC1)C2)C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring the reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove excess bromine
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted twice with a portion of 200 ml of carbon tetrachloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride was evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC12C3CCC(C(CCC1)C2)C3
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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